

Comprehensive Computational Characterization of Methyl 4-phenoxybutanoate

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Compound of Interest

Compound Name: Methyl 4-phenoxybutanoate

CAS No.: 21273-27-8

Cat. No.: B1296735

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A Technical Guide for Structural, Electronic, and Spectroscopic Analysis

Executive Summary & Scope

Methyl 4-phenoxybutanoate represents a class of phenoxy-alkyl esters often utilized as synthetic intermediates in the production of lactones, herbicides (2,4-D analogues), and fragrance compounds. Its structure features three distinct electronic domains: the electron-rich phenoxy group, the flexible butyl linker, and the electrophilic methyl ester.

This guide provides a rigorous quantum chemical workflow to characterize this molecule. Unlike rigid aromatics, the butyl chain introduces significant conformational complexity (

flexibility), requiring a multi-stage optimization strategy. We prioritize Density Functional Theory (DFT) with dispersion corrections to accurately model intramolecular

-stacking or folding interactions between the phenyl ring and the ester tail.

Computational Strategy: The "Why" Behind the Parameters

To ensure Scientific Integrity and Trustworthiness, we do not rely on default settings. The following theoretical levels are chosen based on specific electronic requirements of the molecule.

Level of Theory Selection

Component	Selection	Scientific Justification
Functional	B97X-D or B3LYP-D3(BJ)	Standard B3LYP fails to capture long-range dispersion forces. The flexible butyl chain may allow the ester group to fold back toward the phenyl ring; dispersion corrections (-D3 or -D) are critical to accurately model this non-covalent interaction [1].
Basis Set	6-311++G(d,p)	Triple-Zeta (6-311): Required for accurate valence orbital description. Diffuse Functions (++): Essential for the ether and ester oxygens to describe lone-pair electron density correctly. Polarization (d,p): Necessary for the aromatic ring and carbonyl bond directionality.
Solvation	SMD (Solvation Model based on Density)	Superior to standard PCM for calculating free energies of solvation (), particularly if modeling hydrolysis in water or NMR shifts in [2].
Grid Quality	Ultrafine	The integration grid must be dense (99,590) to prevent imaginary frequencies arising from numerical noise in the flexible alkyl chain.

The Conformational Landscape (Critical Step)

The Trap: A single geometry optimization starting from a 2D drawing will likely land in a local minimum, not the global minimum. **Methyl 4-phenoxybutanoate** has 4 rotatable bonds in the linker.

Rotational Scanning Protocol

You must perform a Potential Energy Surface (PES) Scan before final optimization.

- Scan Coordinate 1: Dihedral

(Ph-O-

-

)

- Scan Coordinate 2: Dihedral

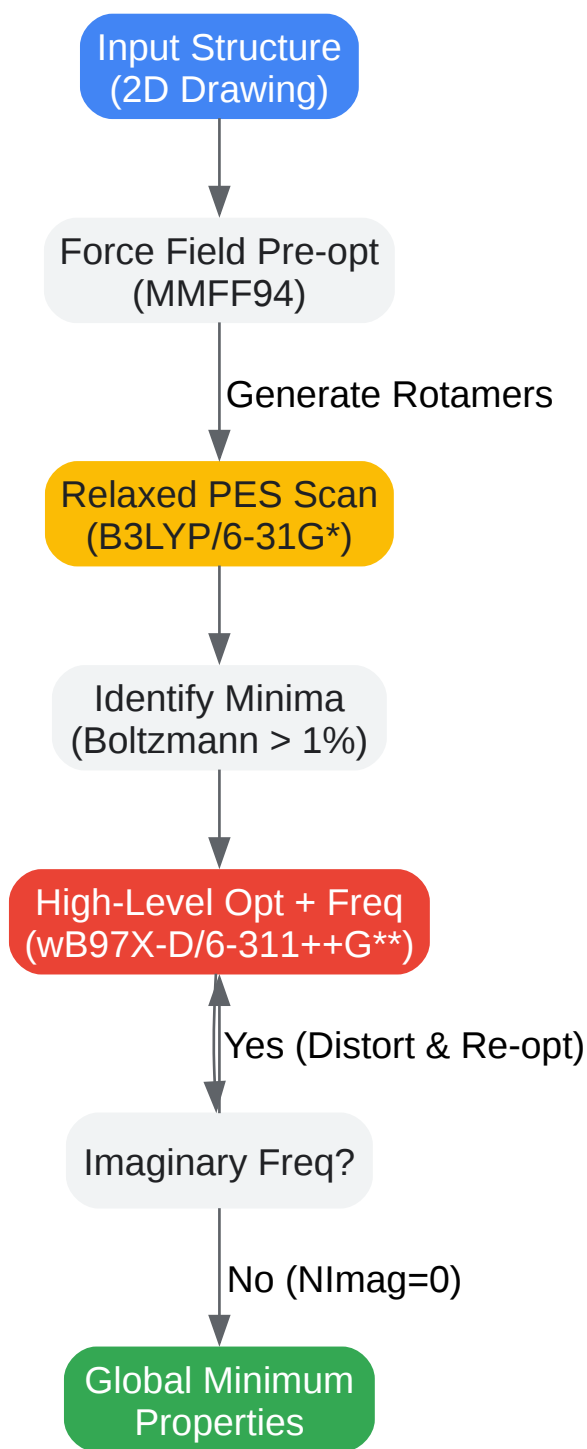
(

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-

-COOMe)

Workflow Visualization: The following diagram outlines the decision logic for handling the flexible linker.



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Figure 1: Conformational search workflow ensuring the global minimum is located before property calculation.

Electronic Properties & Reactivity

Once the global minimum is confirmed (NImag=0), we analyze the electronic wavefunction to predict reactivity.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a descriptor of kinetic stability.

- HOMO Location: Predominantly localized on the phenoxy ring and the ether oxygen lone pairs (donating character).
- LUMO Location: Localized on the carbonyl carbon of the ester (accepting character).
- Chemical Hardness (

): Calculated as

. A lower hardness implies higher reactivity toward hydrolysis.

Molecular Electrostatic Potential (MEP)

The MEP map guides nucleophilic and electrophilic attacks.

- Red Regions (Negative Potential): The carbonyl oxygen and the phenoxy oxygen. These are sites for protonation or hydrogen bonding.
- Blue Regions (Positive Potential): The carbonyl carbon.^[1] This is the "bullseye" for nucleophilic attack (e.g., by
during hydrolysis).

Spectroscopic Validation (IR & NMR)

To validate your calculations against experimental data, use the following scaling factors.

Unscaled DFT frequencies are typically 3-5% too high due to the harmonic approximation [3].

Table 1: Diagnostic Vibrational Modes for **Methyl 4-phenoxybutanoate**

Vibration Mode	Approx.[2][3] Exp. Freq ()	Calc. Freq (Unscaled)	Scaling Factor (B3LYP)	Assignment
C=O Stretch	1735 - 1745	~1790	0.967	Ester Carbonyl
C-O-C Asym	1240 - 1250	~1280	0.967	Ether/Ester linkage
Ring Breathing	~1000	~1030	0.967	Phenyl Ring
C-H Arom	> 3000	~3150	0.960	Phenyl C-H
C-H Aliph	< 3000	~3050	0.960	Butyl Chain C-H

Experimental Protocols (Input Scripts)

Gaussian 16 Input: Geometry Optimization & Frequency

This script performs a geometry optimization followed by a frequency calculation to ensure a true minimum and obtain thermochemical data.

ORCA 5.0 Input: Fast Alternative

For researchers using ORCA, the RI-J approximation speeds up calculations significantly without losing accuracy.

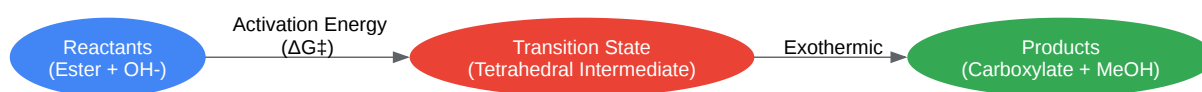
Reactivity Logic: Hydrolysis Mechanism

Methyl 4-phenoxybutanoate is susceptible to base-catalyzed hydrolysis (saponification). The computational study of this mechanism involves locating the Transition State (TS).

TS Search Protocol:

- Reactant Complex: Optimize the Ester +
(explicit water molecules recommended for H-bond stabilization).
- TS Guess: Constrain the distance between the Carbonyl Carbon and the Hydroxyl Oxygen to ~1.8 Å.

- QST3 Method: Provide Reactant, Product, and TS Guess structures.
- Verification: The TS must have exactly one imaginary frequency corresponding to the formation of the C-O bond and breaking of the C-OMe bond.



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Figure 2: Reaction coordinate for the base-catalyzed hydrolysis.

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